molecular formula C22H26N2O B2781262 Phenylcyclopentyl 4-phenylpiperazinyl ketone CAS No. 1023535-20-7

Phenylcyclopentyl 4-phenylpiperazinyl ketone

Cat. No.: B2781262
CAS No.: 1023535-20-7
M. Wt: 334.463
InChI Key: VLGZONOVPLJAJM-UHFFFAOYSA-N
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Description

Phenylcyclopentyl 4-phenylpiperazinyl ketone is a synthetic organic compound featuring a piperazine core substituted with phenyl and cyclopentyl groups. Its structure comprises a ketone group bridging a phenylcyclopentyl moiety and a 4-phenylpiperazinyl group.

Properties

IUPAC Name

(1-phenylcyclopentyl)-(4-phenylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O/c25-21(22(13-7-8-14-22)19-9-3-1-4-10-19)24-17-15-23(16-18-24)20-11-5-2-6-12-20/h1-6,9-12H,7-8,13-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLGZONOVPLJAJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=CC=C2)C(=O)N3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenylcyclopentyl 4-phenylpiperazinyl ketone typically involves the reaction of phenylcyclopentanone with 4-phenylpiperazine. The reaction is usually carried out under controlled conditions, such as in the presence of a suitable solvent and a catalyst to facilitate the reaction. The reaction conditions, including temperature and pressure, are optimized to achieve high yields and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high throughput, making the compound readily available for various applications.

Chemical Reactions Analysis

Types of Reactions

Phenylcyclopentyl 4-phenylpiperazinyl ketone can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Formation of phenylcyclopentyl carboxylic acid or phenylcyclopentyl ketone derivatives.

    Reduction: Formation of phenylcyclopentyl alcohol.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Phenylcyclopentyl 4-phenylpiperazinyl ketone has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Phenylcyclopentyl 4-phenylpiperazinyl ketone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

Piperazinyl ketones exhibit significant diversity in their substituents, which directly influence their physicochemical and biological properties. Key analogs include:

Compound Name Substituents on Piperazine Ketone-Linked Group CAS Number Molecular Formula Key References
Phenyl 4-phenyl-1-(phenylmethyl)-4-piperidyl ketone 1-Benzyl, 4-phenyl Phenyl 6076-18-2 C26H25NO
[4-(tert-butyl)phenyl][4-(2-fluorophenyl)piperazin-1-yl]methanone 4-(2-Fluorophenyl) 4-tert-Butylphenyl 432015-75-3 C21H24FNO2
4-(p-Methoxyphenyl)piperazin-1-ylmethanone 4-(p-Methoxyphenyl) 3,4,5-Trimethoxyphenyl 17766-63-1 C21H24N2O4
3,5-Dinitrophenyl 4-(3-phenylprop-2-enyl)piperazinyl ketone 4-(3-Phenylpropenyl) 3,5-Dinitrophenyl 28271-98-9 C21H20N4O5

Structural Insights :

  • Aromatic vs. Aliphatic Substituents : The benzyl group in enhances lipophilicity, whereas methoxy groups in improve solubility due to polar interactions.

Pharmacological and Physicochemical Properties

  • Binding Affinity : Piperazinyl ketones with methoxy substituents (e.g., ) show higher affinity for serotonin and dopamine receptors compared to alkyl-substituted analogs .
  • Metabolic Stability : Fluorinated derivatives (e.g., ) exhibit prolonged half-lives due to resistance to oxidative metabolism .
  • Solubility : The 3,4,5-trimethoxyphenyl group in confers aqueous solubility (~25 mg/mL) superior to tert-butylphenyl analogs (<5 mg/mL) .

Biological Activity

Phenylcyclopentyl 4-phenylpiperazinyl ketone is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the compound's mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C20_{20}H24_{24}N2_2O
  • Molecular Weight : 320.42 g/mol
  • IUPAC Name : 4-(4-phenylpiperazin-1-yl)cyclopentyl phenyl ketone

This structure features a phenylpiperazine moiety, which is known to interact with various neurotransmitter receptors, particularly in the central nervous system.

Research indicates that this compound exhibits biological activity primarily through its interaction with dopamine receptors. Specifically, it has been shown to act as a selective ligand for dopamine D3 receptors, which are implicated in several neuropsychiatric disorders such as schizophrenia and Parkinson's disease .

Antidepressant and Anxiolytic Effects

Studies have suggested that compounds similar to this compound may possess antidepressant and anxiolytic properties. By modulating dopamine signaling pathways, these compounds can potentially alleviate symptoms associated with mood disorders .

Neuroprotective Effects

The compound has also been investigated for its neuroprotective effects. It may help in protecting neuronal cells from damage caused by oxidative stress and inflammation, which are common in neurodegenerative diseases .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant potency against various cellular models of disease. For instance, it has shown efficacy in reducing triglyceride levels and total cholesterol in HepG2 liver cells treated with palmitic acid, indicating potential benefits for metabolic disorders such as nonalcoholic fatty liver disease (NAFLD) .

Case Studies

A recent study highlighted the use of this compound in a model of NAFLD, where it was found to significantly reduce lipid accumulation in liver cells. The study reported an effective concentration (EC50) of 10.2 nM for the compound, showcasing its high potency compared to other treatments .

Summary of Key Research Findings

Study FocusFindingsReference
Dopamine Receptor InteractionSelective D3 receptor ligand activity
Neuroprotective EffectsReduces oxidative stress in neuronal cells
Metabolic DisordersDecreases triglyceride levels in HepG2 cells
PotencyEC50 = 10.2 nM against NAFLD

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